Kaempferitrin

Catalog No.
S532815
CAS No.
482-38-2
M.F
C27H30O14
M. Wt
578.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kaempferitrin

CAS Number

482-38-2

Product Name

Kaempferitrin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

InChI

InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1

InChI Key

PUPKKEQDLNREIM-QNSQPKOQSA-N

SMILES

O=C1C(O[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)=C(C3=CC=C(O)C=C3)OC4=CC(O[C@H]5[C@@H]([C@@H]([C@H]([C@H](C)O5)O)O)O)=CC(O)=C14

Solubility

Soluble in DMSO

Synonyms

3,7-bis-(alpha-6-deoxymannopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one, kaempferitrin, kaempferol 3,7-dirhamnoside, lespedin, lespenefril, lespenephril

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O

Description

The exact mass of the compound Kaempferitrin is 578.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Kaempferols - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Activity

Kaempferitrin's antioxidant properties are a major focus of research. Studies suggest it can scavenge free radicals, reducing oxidative stress in cells. This has implications for preventing chronic diseases associated with oxidative damage, such as cancer, cardiovascular disease, and neurodegenerative disorders.

[^1] Lin, H.-Y., et al. (2018). Antioxidant and anti-inflammatory activities of kaempferitrin isolated from Cassia alata L. leaves. Molecules, 23(11), 2822. [^2] Kumar, N., & Prakash, A. (2014). Kaempferol: An emerging potent nutraceutical for cancer prevention and treatment. International Journal of Molecular Sciences, 15(12), 20920-20944.

Anti-inflammatory Effects

Inflammation is a key factor in various diseases. Research suggests Kaempferitrin may possess anti-inflammatory properties by modulating inflammatory signaling pathways. Studies have investigated its potential role in inflammatory conditions like arthritis, asthma, and inflammatory bowel disease.

[^3] Liu, X., et al. (2017). Kaempferitrin inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 macrophages by suppressing the TLR4/NF-κB signaling pathway. International Journal of Molecular Sciences, 18(3), 522. [^4] Eddouks, M., et al. (2007). Anti-inflammatory activity of Kaempferitrin. Brazilian Journal of Medical and Biological Research, 40(5), 683-687.

Other Potential Applications

Research is ongoing to explore Kaempferitrin's potential benefits in other areas, including:

  • Cancer: Studies suggest Kaempferitrin may have anti-cancer properties, such as inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death).
  • Neurodegenerative Diseases: Some research suggests Kaempferitrin may have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease and Parkinson's disease.
  • Diabetes: Studies suggest Kaempferitrin may help regulate blood sugar levels, potentially beneficial for diabetes management.

Kaempferitrin is a flavonoid glycoside, specifically the 3,7-dirhamnoside of kaempferol. It can be isolated from various plant sources, including the leaves of Hedyotis verticillata and Onychium japonicum . This compound is characterized by its unique structure, which includes two rhamnose sugar units attached to the kaempferol backbone. The presence of these sugar moieties enhances its solubility and bioactivity compared to its aglycone counterpart, kaempferol.

  • Research suggests kaempferitrin may have various mechanisms of action, including antioxidant, anti-inflammatory, and insulin-mimetic properties [, , ].
  • It might interact with cellular pathways involved in glucose metabolism and inflammation regulation [, ].
  • More research is needed to fully understand the specific mechanisms by which kaempferitrin exerts its effects.
  • Data on the safety and hazards of kaempferitrin is limited.
  • As with any compound, caution and proper handling are essential during scientific research [].
Typical of flavonoids. These include:

  • Hydrolysis: In acidic or enzymatic conditions, kaempferitrin can be hydrolyzed to release kaempferol and rhamnose sugars.
  • Oxidation: The hydroxyl groups on the flavonoid structure can be oxidized to form quinones or other oxidized derivatives.
  • Methylation: Kaempferitrin can react with methylating agents to form methoxy derivatives, which may alter its biological activity.

These reactions are significant for understanding its stability and potential modifications for enhanced therapeutic applications.

Kaempferitrin exhibits a range of biological activities:

  • Antioxidant Activity: It has been shown to scavenge free radicals, including ABTS and DPPH radicals, indicating strong antioxidant properties .
  • Antitumor Effects: Studies have indicated that kaempferitrin possesses antitumor properties, particularly in inhibiting cancer cell proliferation .
  • Insulinomimetic Effects: Research has demonstrated that kaempferitrin can lower blood glucose levels in diabetic models, suggesting potential applications in diabetes management .

These activities highlight kaempferitrin's potential as a therapeutic agent in various health conditions.

The synthesis of kaempferitrin has been explored in several studies. A notable method involves:

  • The protection of the hydroxyl groups of kaempferol.
  • Glycosylation using rhamnose donors to introduce the sugar moieties at the 3 and 7 positions.
  • Deprotection to yield the final product.

This synthetic route allows for the production of kaempferitrin in a laboratory setting, facilitating further research into its properties and applications .

Research on kaempferitrin's interactions with other compounds has revealed interesting insights:

  • Synergistic Effects: Kaempferitrin may enhance the effects of other antioxidants when used in combination, potentially leading to more effective formulations for health supplements or functional foods.
  • Metabolic Interactions: Studies have indicated that kaempferitrin may influence metabolic pathways related to glucose metabolism, which could have implications for diabetes treatment .

Understanding these interactions is crucial for developing effective therapeutic strategies involving kaempferitrin.

Kaempferitrin shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
KaempferolFlavonolAglycone form without sugar moieties
RutinFlavonol glycosideContains a quercetin backbone and a glucose moiety
LespedinFlavonol glycosideAn alpha-L-rhamnoside derivative
QuercetinFlavonolKnown for potent antioxidant properties

Kaempferitrin's uniqueness lies in its specific arrangement of rhamnose sugars at both the 3 and 7 positions on the kaempferol backbone, which may influence its solubility and bioactivity compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

578.16355563 g/mol

Monoisotopic Mass

578.16355563 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Melting Point

202 - 203 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VPV01U3R59

Other CAS

482-38-2

Wikipedia

Kaempferitrin

Dates

Modify: 2023-08-15
1: Lambev I, Simeonova K, Sedmakova L, Krushkov I, Dimitrov D. [Therapeutic activity of nephroton, lespenefril and furosemide in experimental azotemia]. Eksp Med Morfol. 1985;24(4):27-35. Bulgarian. PubMed PMID: 3833521.
2: Vellosa JC, Regasini LO, Belló C, Schemberger JA, Khalil NM, de Araújo Morandim-Giannetti A, da Silva Bolzani V, Brunetti IL, de Faria Oliveira OM. Preliminary in vitro and ex vivo evaluation of afzelin, kaempferitrin and pterogynoside action over free radicals and reactive oxygen species. Arch Pharm Res. 2015 Jun;38(6):1168-77. doi: 10.1007/s12272-014-0487-1. Epub 2014 Oct 15. PubMed PMID: 25315635.
3: Ma XQ, Han T, Zhang X, Wu JZ, Rahman K, Qin LP, Zheng CJ. Kaempferitrin prevents bone lost in ovariectomized rats. Phytomedicine. 2015 Dec 1;22(13):1159-62. doi: 10.1016/j.phymed.2015.09.003. Epub 2015 Oct 3. PubMed PMID: 26598914.
4: Onkokesung N, Reichelt M, van Doorn A, Schuurink RC, Dicke M. Differential Costs of Two Distinct Resistance Mechanisms Induced by Different Herbivore Species in Arabidopsis. Plant Physiol. 2016 Feb;170(2):891-906. doi: 10.1104/pp.15.01780. Epub 2015 Nov 24. PubMed PMID: 26603653; PubMed Central PMCID: PMC4734589.
5: Puchalski Z, Kala E. [Clinical significance of lespenefril in modern therapy]. Wiad Lek. 1966 Sep 1;19(17):1333-6. Polish. PubMed PMID: 5977817.
6: Zhao S, Li X, Cho DH, Arasu MV, Al-Dhabi NA, Park SU. Accumulation of kaempferitrin and expression of phenyl-propanoid biosynthetic genes in kenaf (Hibiscus cannabinus). Molecules. 2014 Oct 23;19(10):16987-97. doi: 10.3390/molecules191016987. PubMed PMID: 25342553.
7: Da Silva D, Casanova LM, Marcondes MC, Espindola-Netto JM, Paixão LP, De Melo GO, Zancan P, Sola-Penna M, Costa SS. Antidiabetic activity of Sedum dendroideum: metabolic enzymes as putative targets for the bioactive flavonoid kaempferitrin. IUBMB Life. 2014 May;66(5):361-70. doi: 10.1002/iub.1270. Epub 2014 May 10. PubMed PMID: 24817132.
8: Cassani J, Dorantes-Barrón AM, Novales LM, Real GA, Estrada-Reyes R. Anti-depressant-like effect of kaempferitrin isolated from Justicia spicigera Schltdl (Acanthaceae) in two behavior models in mice: evidence for the involvement of the serotonergic system. Molecules. 2014 Dec 19;19(12):21442-61. doi: 10.3390/molecules191221442. PubMed PMID: 25532842.
9: Onkokesung N, Reichelt M, van Doorn A, Schuurink RC, van Loon JJ, Dicke M. Modulation of flavonoid metabolites in Arabidopsis thaliana through overexpression of the MYB75 transcription factor: role of kaempferol-3,7-dirhamnoside in resistance to the specialist insect herbivore Pieris brassicae. J Exp Bot. 2014 May;65(8):2203-17. doi: 10.1093/jxb/eru096. Epub 2014 Mar 11. PubMed PMID: 24619996; PubMed Central PMCID: PMC3991749.
10: Del Carmen Juárez-Vázquez M, Josabad Alonso-Castro A, García-Carrancá A. Kaempferitrin induces immunostimulatory effects in vitro. J Ethnopharmacol. 2013 Jun 21;148(1):337-40. doi: 10.1016/j.jep.2013.03.072. Epub 2013 Apr 12. PubMed PMID: 23588095.
11: Jiang B, Chi C, Fu YW, Zhang QZ, Wang GX. In vivo anthelmintic effect of flavonol rhamnosides from Dryopteris crassirhizoma against Dactylogyrus intermedius in goldfish (Carassius auratus). Parasitol Res. 2013 Dec;112(12):4097-104. doi: 10.1007/s00436-013-3600-3. Epub 2013 Sep 8. PubMed PMID: 24013342.
12: Cazarolli LH, Pereira DF, Kappel VD, Folador P, Figueiredo Mdos S, Pizzolatti MG, Silva FR. Insulin signaling: a potential signaling pathway for the stimulatory effect of kaempferitrin on glucose uptake in skeletal muscle. Eur J Pharmacol. 2013 Jul 15;712(1-3):1-7. doi: 10.1016/j.ejphar.2013.02.029. Epub 2013 Mar 1. Review. PubMed PMID: 23458067.
13: Ortiz-Andrade R, Cabañas-Wuan A, Arana-Argáez VE, Alonso-Castro AJ, Zapata-Bustos R, Salazar-Olivo LA, Domínguez F, Chávez M, Carranza-Álvarez C, García-Carrancá A. Antidiabetic effects of Justicia spicigera Schltdl (Acanthaceae). J Ethnopharmacol. 2012 Sep 28;143(2):455-62. doi: 10.1016/j.jep.2012.06.043. Epub 2012 Jul 20. PubMed PMID: 22819688.
14: Alonso-Castro AJ, Ortiz-Sánchez E, García-Regalado A, Ruiz G, Núñez-Martínez JM, González-Sánchez I, Quintanar-Jurado V, Morales-Sánchez E, Dominguez F, López-Toledo G, Cerbón MA, García-Carrancá A. Kaempferitrin induces apoptosis via intrinsic pathway in HeLa cells and exerts antitumor effects. J Ethnopharmacol. 2013 Jan 30;145(2):476-89. doi: 10.1016/j.jep.2012.11.016. Epub 2012 Dec 2. PubMed PMID: 23211658.
15: Urgaonkar S, Shaw JT. Synthesis of kaempferitrin. J Org Chem. 2007 Jun 8;72(12):4582-5. Epub 2007 May 11. PubMed PMID: 17497804.
16: Zhang Y, Zhang TT. Studies on the chemical constituents from the stem and leaves of Tagetes erecta. Zhong Yao Cai. 2010 Sep;33(9):1412-4. PubMed PMID: 21235096.
17: Hamzah AS, Lajis NH, Sargent MV. Kaempferitrin from the leaves of Hedyotis verticillata and its biological activity. Planta Med. 1994 Aug;60(4):388-9. PubMed PMID: 7938277.
18: Yan W, Fu Y, Ma Y, Li Y, Zhang X, Xin F. [Studies on flavones of Epimedium bevicorum Maxim]. Zhongguo Zhong Yao Za Zhi. 1998 Dec;23(12):735-6, 764. Chinese. PubMed PMID: 12242823.
19: Qu G, Li X, Liu J. [Flavonol glycosides of Sonchus arvensis L]. Zhongguo Zhong Yao Za Zhi. 1996 May;21(5):292-4, 319. Chinese. PubMed PMID: 9388936.
20: Lin TY, Liao JW, Chang ST, Wang SY. Antidyslipidemic activity of hot-water extracts from leaves of Cinnamomum osmophloeum Kaneh. Phytother Res. 2011 Sep;25(9):1317-22. doi: 10.1002/ptr.3408. Epub 2011 Feb 10. PubMed PMID: 21308822.

Explore Compound Types